molecular formula C25H23ClN2O3 B4936408 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide

1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide

Cat. No.: B4936408
M. Wt: 434.9 g/mol
InChI Key: PDUFUMPTZWNIJZ-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a chlorobenzoyl group and a phenoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the chlorobenzoyl and phenoxyphenyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl or phenoxyphenyl groups, leading to the formation of various derivatives. Common reagents include halides, amines, and alcohols.

Scientific Research Applications

1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide: This compound has a methoxy group instead of a phenoxy group, which may result in different chemical and biological properties.

    1-(4-bromobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3/c26-20-8-6-19(7-9-20)25(30)28-16-14-18(15-17-28)24(29)27-21-10-12-23(13-11-21)31-22-4-2-1-3-5-22/h1-13,18H,14-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUFUMPTZWNIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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